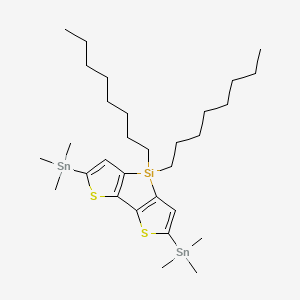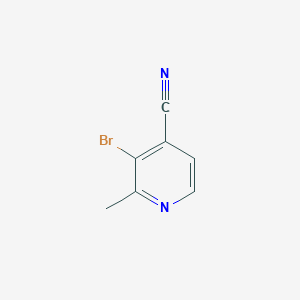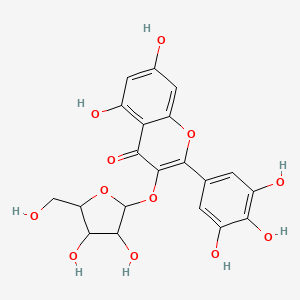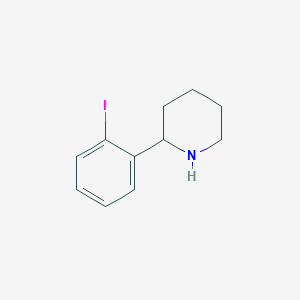![molecular formula C15H31Cl2NO3Si B12101856 tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate](/img/structure/B12101856.png)
tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate group and a tert-butyl(dimethyl)silyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents like methylene chloride and bases such as imidazole .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The dichlorobutan-2-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in solvents like dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or THF.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted butane derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups .
Biology: In biological research, it can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate involves its ability to act as a protecting group for hydroxyl and amine functionalities. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting sensitive groups during chemical reactions. The carbamate group can be cleaved under acidic or basic conditions, releasing the active amine or alcohol .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Used as a protecting group for amines.
tert-Butyldimethylsilyl chloride: Used for protecting hydroxyl groups.
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar structure with a hydroxyl group instead of a dichlorobutan-2-yl group.
Uniqueness: The uniqueness of tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate lies in its dual protective groups, allowing for selective deprotection and functionalization in complex synthetic routes. This makes it a valuable tool in multi-step organic synthesis and the development of advanced materials.
Propriétés
Formule moléculaire |
C15H31Cl2NO3Si |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H31Cl2NO3Si/c1-14(2,3)20-13(19)18-11(9-16)12(10-17)21-22(7,8)15(4,5)6/h11-12H,9-10H2,1-8H3,(H,18,19) |
Clé InChI |
VOECCWQELBNMEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCl)C(CCl)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B12101809.png)
![(17Z)-13-hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12101824.png)








